A Comprehensive Technical Guide to (2-Chloro-3-fluoropyridin-4-yl)methanol (CAS 946127-54-4): A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to (2-Chloro-3-fluoropyridin-4-yl)methanol (CAS 946127-54-4): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Pyridine Scaffold
(2-Chloro-3-fluoropyridin-4-yl)methanol, bearing the CAS number 946127-54-4, is a highly functionalized pyridine derivative that has emerged as a valuable building block in the synthesis of complex, biologically active molecules. Its strategic importance lies in the unique arrangement of its substituents: a chlorine atom, a fluorine atom, and a hydroxymethyl group. This combination of features offers medicinal chemists a versatile scaffold for creating novel therapeutics, particularly in the realm of kinase inhibitors. The presence of halogen atoms can significantly influence a molecule's pharmacokinetic properties and binding affinity to target proteins, while the hydroxymethyl group provides a convenient handle for further chemical modifications.[1][2] This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications, with a focus on its role in the development of next-generation pharmaceuticals.
Physicochemical and Spectroscopic Properties
(2-Chloro-3-fluoropyridin-4-yl)methanol is typically a solid at room temperature.[3] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 946127-54-4 | [3] |
| Molecular Formula | C₆H₅ClFNO | [3] |
| Molecular Weight | 161.56 g/mol | [3] |
| Appearance | Solid | [3] |
| Boiling Point | 263.684 °C at 760 mmHg | [4] |
| Density | 1.434 g/cm³ | [4] |
| Flash Point | 113.272 °C | [4] |
| Refractive Index | 1.546 | [4] |
| InChI Key | GMUIRRXRGQQTNZ-UHFFFAOYSA-N | [3] |
| SMILES | OCc1cc(F)c(Cl)nc1 | [5] |
Chemical Structure:
Caption: Chemical structure of (2-Chloro-3-fluoropyridin-4-yl)methanol.
Synthesis and Reactivity
The primary and most direct route to (2-Chloro-3-fluoropyridin-4-yl)methanol is through the reduction of its corresponding aldehyde, 2-Chloro-3-fluoropyridine-4-carboxaldehyde (CAS 329794-28-7).[6] This transformation is a standard procedure in organic synthesis, often employing mild reducing agents to selectively target the aldehyde functional group.
Synthetic Pathway:
Caption: Synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanol via reduction.
Detailed Experimental Protocol: Sodium Borohydride Reduction
This protocol is adapted from a general procedure for the reduction of substituted pyridinyl aldehydes.[7]
Materials:
-
2-Chloro-3-fluoropyridine-4-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-3-fluoropyridine-4-carboxaldehyde (1 equivalent) in methanol.
-
Addition of Reducing Agent: Cool the solution in an ice bath to 0°C. Slowly add sodium borohydride (0.5-1.0 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash successively with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude (2-Chloro-3-fluoropyridin-4-yl)methanol can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Sodium Borohydride (NaBH₄): This reagent is a mild and selective reducing agent, ideal for the conversion of aldehydes to primary alcohols without affecting other potentially reducible functional groups on the pyridine ring.[8][9]
-
Methanol as Solvent: Methanol is a common protic solvent for NaBH₄ reductions. It is capable of protonating the intermediate alkoxide to yield the final alcohol product.[10]
-
Low Temperature (0°C): Performing the reaction at a low temperature helps to control the reaction rate and minimize potential side reactions.
-
Aqueous Work-up and Extraction: This standard procedure is used to remove inorganic byproducts and isolate the desired organic product.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The unique substitution pattern of (2-Chloro-3-fluoropyridin-4-yl)methanol makes it a highly sought-after intermediate in the synthesis of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The chloro and fluoro substituents on the pyridine ring can engage in specific interactions with the amino acid residues in the ATP-binding pocket of kinases, thereby enhancing the potency and selectivity of the inhibitor.[1][2] The hydroxymethyl group at the 4-position serves as a versatile attachment point for linking to other molecular fragments, allowing for the construction of larger, more complex inhibitor molecules.
Workflow for Application in Kinase Inhibitor Synthesis:
Caption: A representative workflow for utilizing (2-Chloro-3-fluoropyridin-4-yl)methanol in the synthesis and evaluation of kinase inhibitors.
Safety and Handling
(2-Chloro-3-fluoropyridin-4-yl)methanol is classified as harmful if swallowed and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)[3]
-
Signal Word: Warning[3]
-
Hazard Statements: H302 (Harmful if swallowed)[3]
In case of accidental exposure, it is important to seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(2-Chloro-3-fluoropyridin-4-yl)methanol is a strategically important and versatile building block in medicinal chemistry. Its well-defined synthesis, coupled with the unique electronic and steric properties conferred by its substituents, makes it an invaluable tool for the design and synthesis of novel therapeutic agents, particularly in the competitive field of kinase inhibitor development. As the quest for more selective and potent drugs continues, the demand for such highly functionalized scaffolds is expected to grow, further solidifying the importance of (2-Chloro-3-fluoropyridin-4-yl)methanol in the drug discovery pipeline.
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